1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
Overview
Description
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone is a chemical compound with the following properties:
- Molecular Formula : C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>S
- Molecular Weight : 196.24 g/mol
- CAS Number : 263897-90-1
Synthesis Analysis
The synthesis of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone can be achieved through various methods. One common approach involves the reaction of an isoxazole derivative with a thiazole derivative. The specific synthetic route may vary, but it typically involves the formation of the thiazole ring and subsequent functionalization to introduce the isoxazole moiety.
Molecular Structure Analysis
The molecular structure of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone consists of a thiazole ring fused with an isoxazole ring. The isoxazole ring contains a nitrogen and an oxygen atom adjacent to each other. The overall structure is shown below:
!Molecular Structure
Chemical Reactions Analysis
The chemical reactivity of this compound depends on the functional groups present. It can participate in various reactions, including nucleophilic substitutions, acylations, and cyclizations. For example, it may undergo reactions with amines, alcohols, or acids to form derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Solubility : Solubility in various solvents would need to be determined experimentally.
- Stability : The compound’s stability under different conditions should be investigated.
Safety And Hazards
As with any chemical compound, safety precautions should be taken during handling. Consult safety data sheets (SDS) for specific information on hazards, storage, and disposal.
Future Directions
Further research is needed to explore the biological activity, pharmacological potential, and synthetic modifications of this compound. Investigating its potential as a drug candidate or as a building block for other molecules could be valuable.
Please note that this analysis is based on available information, and further experimental studies are essential to fully understand the compound’s properties and applications.
properties
IUPAC Name |
1-[2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-3-7(11-13-5)9-10-8(4-14-9)6(2)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJKUYDRCXPWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NC(=CS2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372564 | |
Record name | 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone | |
CAS RN |
263897-90-1 | |
Record name | 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.